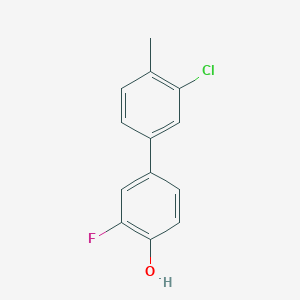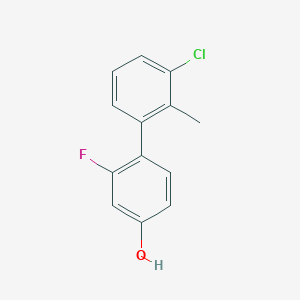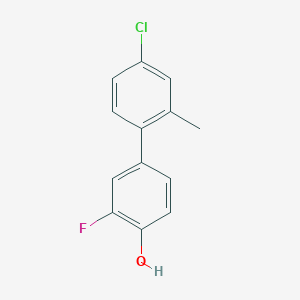
4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95% (4-CMFP-2-FP) is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in organic solvents and has a melting point of around 48-50°C. 4-CMFP-2-FP is used in a variety of applications, including synthesis of new compounds, as a reagent in biochemical and physiological studies, and as a starting material for drug development. In
Aplicaciones Científicas De Investigación
4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of new compounds, as a reagent in biochemical and physiological studies, and as a starting material for drug development. It is also used in the synthesis of biological molecules, such as proteins and enzymes, and in the preparation of fluorescent dyes and other organic compounds.
Mecanismo De Acción
4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95% is a versatile compound with multiple mechanisms of action. It can act as an inhibitor of enzymes and other proteins, as a ligand for receptors, and as an agonist or antagonist of cell signaling pathways. It can also act as an antioxidant, scavenging reactive oxygen species, and as an anti-inflammatory agent, inhibiting the release of pro-inflammatory mediators.
Biochemical and Physiological Effects
4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95% has a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and other proteins, modulate cell signaling pathways, and act as an antioxidant and anti-inflammatory agent. It has also been shown to have an effect on the metabolism of lipids and carbohydrates, as well as on the transport of ions and other molecules across cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95% is a versatile compound that can be used in a variety of laboratory experiments. Its main advantages are its cost-effectiveness, high solubility in organic solvents, and low melting point. However, it is also important to note that 4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95% can be toxic in high concentrations and can be hazardous to handle.
Direcciones Futuras
There are a number of potential future directions for 4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95%. These include its use in drug development, in the development of new fluorescent dyes and other organic compounds, and in the development of new methods for the synthesis of biological molecules. Additionally, further research is needed to explore the biochemical and physiological effects of 4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95%, as well as its potential toxicity and other safety concerns. Finally, further research is needed to explore the potential applications of 4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95% in the development of new therapeutic agents.
Métodos De Síntesis
4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95% is synthesized by a three-step process. In the first step, 3-chloro-4-methylphenol is reacted with 2-fluorophenol in the presence of a base catalyst. The resulting product is then reacted with a dehydrating agent, such as phosphorus oxychloride, to form the desired 4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95%. The reaction can be carried out at room temperature or at elevated temperatures.
Propiedades
IUPAC Name |
4-(3-chloro-4-methylphenyl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-3-9(6-11(8)14)10-4-5-13(16)12(15)7-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGJGOTYNMGIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684310 |
Source


|
| Record name | 3'-Chloro-3-fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261961-79-8 |
Source


|
| Record name | 3'-Chloro-3-fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














